Cas no 2228351-92-4 (3-(2,5-difluoro-4-methylphenoxy)pyrrolidine)

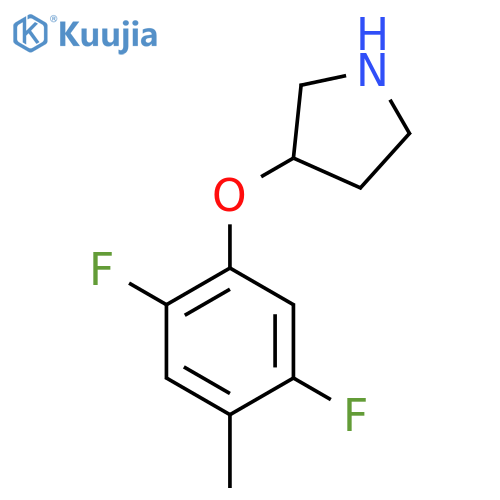

2228351-92-4 structure

商品名:3-(2,5-difluoro-4-methylphenoxy)pyrrolidine

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-difluoro-4-methylphenoxy)pyrrolidine

- EN300-1762793

- 2228351-92-4

-

- インチ: 1S/C11H13F2NO/c1-7-4-10(13)11(5-9(7)12)15-8-2-3-14-6-8/h4-5,8,14H,2-3,6H2,1H3

- InChIKey: IIDFFPRJPSVQEF-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C(=CC=1OC1CNCC1)F

計算された属性

- せいみつぶんしりょう: 213.09652036g/mol

- どういたいしつりょう: 213.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762793-0.1g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 0.1g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-0.05g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 0.05g |

$1080.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-0.5g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 0.5g |

$1234.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-0.25g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 0.25g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-2.5g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 2.5g |

$2520.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-5g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 5g |

$3728.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-1g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 1g |

$1286.0 | 2023-09-20 | ||

| Enamine | EN300-1762793-5.0g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1762793-1.0g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1762793-10.0g |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine |

2228351-92-4 | 10g |

$5528.0 | 2023-06-03 |

3-(2,5-difluoro-4-methylphenoxy)pyrrolidine 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2228351-92-4 (3-(2,5-difluoro-4-methylphenoxy)pyrrolidine) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量